molecular formula C12H10O3 B14158595 2-Ethoxynaphthalene-1,4-dione CAS No. 7473-18-9

2-Ethoxynaphthalene-1,4-dione

Cat. No.: B14158595
CAS No.: 7473-18-9
M. Wt: 202.21 g/mol
InChI Key: XRYOPZBKBPUTKS-UHFFFAOYSA-N
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Description

2-Ethoxynaphthalene-1,4-dione is an organic compound derived from naphthalene It is characterized by the presence of an ethoxy group at the second position and a quinone structure at the 1,4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethoxynaphthalene-1,4-dione can be synthesized through various methods. One common approach involves the reaction of 2-naphthol with ethyl iodide in the presence of a base to form 2-ethoxynaphthalene. This intermediate is then oxidized using reagents such as potassium permanganate or chromium trioxide to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Higher quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-Ethoxynaphthalene-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethoxynaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone structure allows it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. Additionally, the compound can interact with enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

2-Ethoxynaphthalene-1,4-dione can be compared with other similar compounds such as:

Uniqueness

This compound is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and pathways, making it a valuable compound for various applications.

Properties

CAS No.

7473-18-9

Molecular Formula

C12H10O3

Molecular Weight

202.21 g/mol

IUPAC Name

2-ethoxynaphthalene-1,4-dione

InChI

InChI=1S/C12H10O3/c1-2-15-11-7-10(13)8-5-3-4-6-9(8)12(11)14/h3-7H,2H2,1H3

InChI Key

XRYOPZBKBPUTKS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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